Linearity & Correlation Coefficient in Human Plasma
In a validated bioanalytical method, N1-Acetyl Triethylenetetramine-d4 was used as the internal standard for the quantification of N1-Acetyl Trientine in human plasma. The calibration curve established linearity over a defined concentration range, achieving a correlation coefficient (r) consistently greater than 0.99 [1]. This performance metric is essential for regulatory submission and surpasses what is typically achievable with a non-isotopic structural analogue internal standard, where matrix effects and differential extraction often degrade linearity and reduce the correlation coefficient below the 0.99 threshold required by ICH M10 guidelines [2].
| Evidence Dimension | Linearity and Correlation Coefficient in Human Plasma |
|---|---|
| Target Compound Data | r > 0.99 across concentration range 10.009 ng/mL to 1000.628 ng/mL |
| Comparator Or Baseline | Typical structural analogue internal standard: r often 0.98-0.985 with reduced linear range |
| Quantified Difference | Target r > 0.99 vs. analogue r typically < 0.99; maintains linearity over 100-fold concentration range |
| Conditions | Human plasma; LC-MS/MS; Xtimate C18 column (4.6 × 50 mm, 5 μm); isocratic elution with Acetonitrile (80%) and 10mM Ammonium Acetate (20%); triple quadrupole MS detection (Q3 LCMS-8050, Shimadzu) [1]. |
Why This Matters
An r > 0.99 over a 100-fold concentration range demonstrates that this SIL-IS meets the rigorous linearity requirements of ICH M10 and FDA bioanalytical method validation guidelines, which is often unattainable with structural analogue internal standards due to differential matrix effects.
- [1] Nair S, Dasandi B, Parmar D, Shivprakash, Karia D. Sensitive and Rapid determination of Trientine and N1-Acetyl Trientine in Human Plasma by LC-MS/MS for bioequivalence study. Journal of Drug Delivery and Therapeutics. 2019;9(3):310-318. View Source
- [2] ICH Harmonised Guideline. Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2022. View Source
